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A detailed examination of the clinical data reveals a landscape where direct head-to-head

efficacy trials between viloxazine and first-line stimulant medications for Attention-

Deficit/Hyperactivity Disorder (ADHD) are not yet available. However, a robust body of

evidence from placebo-controlled studies of viloxazine, along with pharmacokinetic and

comparative trials against another non-stimulant, provides a solid foundation for a comparative

analysis against the established efficacy of stimulants.

Stimulants are recognized as the first-line pharmacologic treatment for ADHD, with a response

rate of approximately 70%.[1] Viloxazine, a selective norepinephrine reuptake inhibitor, offers

an alternative non-stimulant approach.[2] This guide synthesizes the available clinical trial data

to provide researchers, scientists, and drug development professionals with a comprehensive

comparison of viloxazine and stimulant medications.

Efficacy Data: A Tabular Comparison
The following tables summarize the quantitative efficacy data from key clinical trials of

viloxazine. While direct comparative data with stimulants is absent, the placebo-controlled trial

results offer insight into viloxazine's treatment effect.

Table 1: Viloxazine Efficacy in Pediatric Patients with
ADHD (6-17 years)
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Trial Phase
Participants
(Age
Range)

Treatment
Arms

Primary
Efficacy
Endpoint

Change
from
Baseline
(vs.
Placebo)

p-value

Phase 2
222 (6-12

years)

Viloxazine

ER (200, 300,

400 mg/day),

Placebo

ADHD-RS-IV

Total Score

Statistically

significant

reduction

0.021 - 0.031

Phase 3
477 (6-11

years)

Viloxazine

ER (100, 200

mg/day),

Placebo

ADHD-RS-5

Total Score

Statistically

significant

improvement

0.0004,

0.0244

Phase 3
Not Specified

(12-17 years)

Viloxazine

ER (200, 400

mg/day),

Placebo

ADHD-RS-5

Total Score

Statistically

significant

improvement

0.0232,

0.0091

ADHD-RS-IV/5: ADHD Rating Scale, Fourth/Fifth Edition; ER: Extended-Release

Table 2: Viloxazine Efficacy in Adult Patients with ADHD
(18-65 years)

Trial Phase Participants
Treatment
Arms

Primary
Efficacy
Endpoint

Change
from
Baseline
(LS Means
± SE)

p-value

Phase 3 374

Viloxazine

ER (200-600

mg/day

flexible dose),

Placebo

AISRS Total

Score

-15.5 ± 0.91

(Viloxazine)

vs. -11.7 ±

0.90

(Placebo)

0.0040
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AISRS: Adult ADHD Investigator Symptom Rating Scale; LS Means: Least-Squares Means;

SE: Standard Error[3][4]

Table 3: Secondary Efficacy Measures and Adverse
Events

Population
Key Secondary
Endpoints

Viloxazine
Improvement

Common Adverse
Events

Pediatric
CGI-I, Conners 3-PS,

WIFIRS-P

Statistically significant

improvements

Somnolence,

headache, decreased

appetite

Adult
CGI-S, AISRS

Subscales, BRIEF-A

Statistically significant

improvements

Insomnia (14.8%),

fatigue (11.6%),

nausea (10.1%)[3]

CGI-I/S: Clinical Global Impressions-Improvement/Severity; Conners 3-PS: Conners 3rd

Edition-Parent Short Form; WIFIRS-P: Weiss Functional Impairment Rating Scale-Parent

Report; BRIEF-A: Behavior Rating Inventory of Executive Function-Adult Form

Experimental Protocols
Representative Phase 3 Clinical Trial Design for
Viloxazine in Adults
A pivotal Phase 3 study evaluating viloxazine in adults with ADHD was a randomized, double-

blind, placebo-controlled, two-arm trial.[3]

Participants: 374 adults aged 18-65 years with a diagnosis of ADHD.

Randomization: Subjects were randomized on a 1:1 basis to receive either viloxazine ER or

a matched placebo.[3]

Dosing: The viloxazine ER group received a flexible dose ranging from 200 to 600 mg per

day, allowing for titration based on individual symptom response and tolerability.[3]

Duration: The trial was conducted over a period of 6 weeks.[3]
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Primary Efficacy Endpoint: The primary outcome measure was the change from baseline to

the end of the study (week 6) in the total score of the Adult ADHD Investigator Symptom

Rating Scale (AISRS).[3]

Key Secondary Efficacy Endpoint: The change from baseline in the Clinical Global

Impressions-Severity of Illness (CGI-S) score was a key secondary measure.[3]

Statistical Analysis: The efficacy of viloxazine ER was determined by comparing the change

from baseline in the AISRS total score between the treatment and placebo groups.
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Indirect and Co-administration Studies
While direct head-to-head efficacy trials are lacking, a study comparing viloxazine ER to

another non-stimulant, atomoxetine, found that viloxazine ER may lead to greater

improvements in ADHD symptoms and work more rapidly.[5] Furthermore, a pharmacokinetic

study of co-administering viloxazine ER with methylphenidate, a commonly used stimulant,

found no significant impact on the pharmacokinetic profiles of either drug, suggesting the

potential for safe combination therapy.[1] This is an important consideration for patients who

may not have an optimal response to monotherapy.

Conclusion
Viloxazine has demonstrated efficacy in treating ADHD in pediatric and adult populations

compared to placebo, with a generally well-tolerated safety profile. The primary adverse events

reported are somnolence, headache, and decreased appetite in children, and insomnia,

fatigue, and nausea in adults.[1][3] While it is not a stimulant, it offers a valuable alternative for

patients who may not be suitable candidates for or do not respond well to stimulant

medications. The lack of direct, head-to-head comparative efficacy trials with stimulants

remains a gap in the current literature. Future research should focus on direct comparisons to

better delineate the relative efficacy and safety of viloxazine in the context of the broader

ADHD treatment landscape.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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